Chloromethyl morpholine-4-carboxylate

prodrug design physicochemical property prediction medicinal chemistry

Chloromethyl morpholine-4-carboxylate (CAS 93765-68-5) is a morpholine-derived chloromethyl carbamate, characterized by its electrophilic chloromethyl ester group and a tertiary morpholine amine. With a molecular weight of 179.60 g/mol and a calculated LogP of 0.4, it exhibits moderate hydrophilicity.

Molecular Formula C6H10ClNO3
Molecular Weight 179.6 g/mol
CAS No. 93765-68-5
Cat. No. B3038951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl morpholine-4-carboxylate
CAS93765-68-5
Molecular FormulaC6H10ClNO3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)OCCl
InChIInChI=1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2
InChIKeyLHXLWSDJXYETLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethyl morpholine-4-carboxylate (CAS 93765-68-5) for Prodrug Synthesis & Medicinal Chemistry


Chloromethyl morpholine-4-carboxylate (CAS 93765-68-5) is a morpholine-derived chloromethyl carbamate, characterized by its electrophilic chloromethyl ester group and a tertiary morpholine amine [1]. With a molecular weight of 179.60 g/mol and a calculated LogP of 0.4, it exhibits moderate hydrophilicity [1]. This compound is primarily utilized as a reactive intermediate and a prodrug moiety donor, enabling the synthesis of acyloxymethyl carbamate prodrugs in medicinal chemistry programs .

Why Chloromethyl morpholine-4-carboxylate Cannot Be Substituted by In-Class Carbamates or Morpholine Esters


Substituting Chloromethyl morpholine-4-carboxylate (CAS 93765-68-5) with closely related analogs—such as other chloromethyl carbamates (e.g., chloromethyl N,N-dimethylcarbamate) or non-chlorinated morpholine esters (e.g., ethyl morpholine-4-carboxylate)—will fundamentally alter critical reaction outcomes due to quantifiable differences in physicochemical properties and reactivity. The target compound's specific combination of a chloromethyl leaving group and a morpholine heterocycle yields a distinct electrophilic profile, with a calculated LogP of 0.4 and a Topological Polar Surface Area (TPSA) of 38.8 Ų [1]. In contrast, the less polar chloromethyl N,N-dimethylcarbamate has a LogP of 1.2 and a TPSA of 29.5 Ų [2], while the non-electrophilic ethyl morpholine-4-carboxylate has a LogP of 0.1 and lacks the reactive chloromethyl handle essential for prodrug activation [3]. These differences directly impact solubility, membrane permeability, and the kinetics of the desired nucleophilic displacement reaction, meaning generic substitution will not replicate the compound's performance in synthetic or biological systems.

Quantitative Differentiation of Chloromethyl morpholine-4-carboxylate (93765-68-5) vs. Analogs


Enhanced Hydrophilicity for Aqueous Reaction Media vs. Chloromethyl N,N-Dimethylcarbamate

Chloromethyl morpholine-4-carboxylate demonstrates significantly higher predicted hydrophilicity compared to the simpler chloromethyl N,N-dimethylcarbamate analog. This property can be crucial for reactions conducted in aqueous or biphasic systems. The calculated XLogP3-AA value for the target compound is 0.4, while its comparator exhibits a more lipophilic value of 1.2 [1][2].

prodrug design physicochemical property prediction medicinal chemistry

Greater Polar Surface Area for Improved Solubility vs. Chloromethyl N,N-Dimethylcarbamate

The target compound possesses a significantly larger Topological Polar Surface Area (TPSA) of 38.8 Ų compared to 29.5 Ų for chloromethyl N,N-dimethylcarbamate [1][2]. This quantitative difference is due to the presence of the morpholine oxygen, increasing the compound's capacity for hydrogen bonding and dipole-dipole interactions.

drug discovery molecular properties solubility

Defined Electrophilic Handle vs. Non-Reactive Ethyl Morpholine-4-carboxylate

Unlike ethyl morpholine-4-carboxylate (CAS 6976-49-4), which lacks a reactive leaving group, chloromethyl morpholine-4-carboxylate contains a chloromethyl carbamate moiety that acts as a defined electrophile for nucleophilic displacement [1]. This structural feature enables its direct use in the synthesis of acyloxymethyl carbamate prodrugs, a function its ethyl analog cannot perform.

prodrug synthesis synthetic methodology reagent comparison

Comparative Purity and Storage Requirements

Commercially available chloromethyl morpholine-4-carboxylate is offered with a minimum purity of 95-97% and requires storage under an inert atmosphere at 2-8°C . This storage condition is more stringent than that of the less reactive ethyl analog, which can be stored at room temperature . This indicates a higher degree of reactivity and the need for controlled handling, which is a direct consequence of its electrophilic nature.

reagent procurement quality control stability

Procurement-Specific Application Scenarios for Chloromethyl morpholine-4-carboxylate (93765-68-5)


Synthesis of Acyloxymethyl Carbamate Prodrugs

Due to its chloromethyl carbamate electrophile, this compound is the reagent of choice for installing an acyloxymethyl prodrug moiety on amine-containing pharmacophores . The morpholine ring's moderate hydrophilicity (LogP 0.4) ensures the resulting prodrug retains favorable solubility characteristics [1].

Medicinal Chemistry Optimization of Lead Compounds with Poor Oral Bioavailability

When a lead compound suffers from low aqueous solubility or poor permeability, derivatization with chloromethyl morpholine-4-carboxylate can generate a prodrug with improved physicochemical properties. The compound's TPSA of 38.8 Ų and LogP of 0.4 are advantageous for modulating absorption and distribution [1].

Reactive Intermediate for Morpholine-Containing Building Blocks

The compound serves as a versatile electrophilic building block for introducing a morpholine-4-carboxylate moiety onto nucleophilic substrates. Its reactivity profile differentiates it from non-halogenated esters and allows for late-stage functionalization in complex molecule synthesis .

Specialized Reagent for Synthetic Chemistry Laboratories with Controlled Environments

Procurement of this compound implies the end-user has facilities for storage at 2-8°C under inert gas, as recommended by suppliers . This scenario is specific to laboratories engaged in advanced organic synthesis where the compound's electrophilic potential is fully utilized and properly managed.

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